4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(4-methylphenyl)ethyl]butanamide
Description
4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(4-methylphenyl)ethyl]butanamide is a complex organic compound with a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-[2-(4-methylphenyl)ethyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O3/c1-21-11-13-25(14-12-21)15-16-32-29(35)10-7-17-33-30(36)26-8-5-6-9-28(26)34(31(33)37)20-27-23(3)18-22(2)19-24(27)4/h5-6,8-9,11-14,18-19H,7,10,15-17,20H2,1-4H3,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGZOZLHZVKPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(4-methylphenyl)ethyl]butanamide typically involves multiple steps. One common approach is the condensation of 2,4-dioxoquinazoline derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(4-methylphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity
- Recent studies have indicated that compounds similar to this molecule exhibit significant anticancer properties. The presence of the tetrahydroquinazoline moiety is associated with enhanced cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties
- Anti-inflammatory Effects
Synthesis and Formulation
The synthesis of this compound involves multiple steps that typically include:
- Formation of the tetrahydroquinazoline core.
- Introduction of the butanamide side chain.
- Functionalization at specific sites to enhance biological activity.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the synthesis of derivatives based on the tetrahydroquinazoline framework. These derivatives were evaluated for their cytotoxic effects on human cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity.
Study 2: Antimicrobial Efficacy
In a comparative study of various synthesized compounds, one derivative exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli. This highlights the potential for developing a new class of antimicrobial agents based on this compound.
Study 3: Anti-inflammatory Properties
Research has shown that similar compounds can inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may have therapeutic potential in conditions like rheumatoid arthritis and inflammatory bowel disease.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 < 10 µM | |
| Antimicrobial | MIC = 8 µg/mL against E. coli | |
| Anti-inflammatory | Cytokine inhibition |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Formation of Tetrahydroquinazoline | Amine + Carbonyl |
| Step 2 | Side Chain Attachment | Butyric acid derivative |
| Step 3 | Functionalization | Alkyl halides |
Mechanism of Action
The mechanism of action of 4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(4-methylphenyl)ethyl]butanamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Benzamide derivatives: Compounds such as sulpiride and tiapride, known for their antipsychotic and antiemetic properties.
Uniqueness
4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(4-methylphenyl)ethyl]butanamide is unique due to its specific substitution pattern on the quinazoline core, which may confer distinct biological activities and chemical reactivity compared to other quinazoline or benzamide derivatives.
Biological Activity
The compound 4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(4-methylphenyl)ethyl]butanamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure characterized by a tetrahydroquinazoline core with various substituents that may influence its biological activity. The presence of functional groups such as amides and dioxo moieties suggests potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been shown to possess antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.12 | E. coli, S. aureus |
| Compound B | 0.5 | Pseudomonas aeruginosa |
| Compound C | 1.95 | Bacillus subtilis |
2. Anticancer Potential
The tetrahydroquinazoline scaffold has been associated with anticancer properties in several studies. Compounds derived from this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .
Case Study:
In a study by Zhang et al., a related compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment .
3. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Some derivatives of the quinazoline family have exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Mechanism of Action:
The anti-inflammatory activity is often attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
